Loureirin A
Overview
Description
Mechanism of Action
Target of Action
Loureirin A (LrA), a traditional Chinese medicine monomer extracted from Sanguis Draconis flavones, has been found to possess specific antibacterial activity against Helicobacter pylori . It also interacts with the protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway .
Mode of Action
The underlying mechanism of action of LrA against H. pylori involves the generation of bactericidal levels of reactive oxygen species , resulting in apoptosis-like cell death . In the context of melanoma cells, LrA has been shown to suppress migration and invasion via the WNT and AKT/mTOR signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit the AKT/mTOR signaling pathway , which is involved in cell proliferation, cell cycle progression, and cell survival . It also affects the WNT signaling pathway , which plays a crucial role in cell differentiation .
Result of Action
The result of this compound’s action is multifaceted. It has been found to possess specific antibacterial activity against H. pylori, without the bacteria displaying a tendency to develop resistance in vitro . In melanoma cells, it promotes cell differentiation and suppresses migration and invasion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as omeprazole, can have a synergistic or additive effect when combined with this compound against H. pylori
Biochemical Analysis
Biochemical Properties
Loureirin A plays a crucial role in various biochemical reactions. It has been identified to interact with several enzymes, proteins, and other biomolecules. For instance, this compound exhibits specific antibacterial activity against Helicobacter pylori by generating bactericidal levels of reactive oxygen species, leading to apoptosis-like cell death . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, thereby modulating cellular redox balance.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Furthermore, this compound modulates the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of certain enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its bioactivity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the therapeutic window for this compound is narrow and requires careful dosage optimization.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The localization and accumulation of this compound are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loureirin A can be synthesized through classical Claisen-Schmidt reactions, which involve the condensation of aromatic aldehydes with ketones in the presence of a base. The reaction typically requires conditions such as refluxing in ethanol or methanol with a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the resin of Dracaena cochinchinensis. The resin is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Loureirin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydrochalcones.
Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects against conditions such as Helicobacter pylori infection, osteoarthritis, and COVID-19
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Loureirin A is unique compared to other flavonoids due to its specific pharmacological properties. Similar compounds include:
Loureirin B: Another flavonoid from Dragon’s Blood with similar anti-inflammatory and anticoagulant properties.
Quercetin: A flavonoid with antioxidant and anti-inflammatory activities.
Kaempferol: Known for its anticancer and anti-inflammatory properties.
This compound stands out due to its specific antibacterial activity against Helicobacter pylori and its minimal effect on gut microbiota diversity .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-5,7-9,11,18H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAIVLRELNGZEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318286 | |
Record name | Loureirin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119425-89-7 | |
Record name | Loureirin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119425-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loureirin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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